molecular formula C21H17ClN2O2 B15189185 (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide CAS No. 133661-84-4

(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide

Cat. No.: B15189185
CAS No.: 133661-84-4
M. Wt: 364.8 g/mol
InChI Key: IQXHJQNJEJGIIO-HZHRSRAPSA-N
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Description

(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a hydrazide group with a phenyl and chlorophenyl moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the condensation of alpha-hydroxy-alpha-phenylbenzeneacetic acid with (2-chlorophenyl)methylenehydrazine. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The phenyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or chlorophenyl rings.

Scientific Research Applications

(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl and chlorophenyl groups may also play a role in modulating the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the alpha-hydroxy and chlorophenyl groups.

    Benzohydrazide: Another hydrazide compound with a benzene ring but without the alpha-hydroxy and chlorophenyl functionalities.

    Chlorophenylhydrazine: Contains the chlorophenyl group but lacks the alpha-hydroxy and phenyl groups.

Uniqueness

(E)-alpha-Hydroxy-alpha-phenylbenzeneacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

133661-84-4

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,26H,(H,24,25)/b23-15+

InChI Key

IQXHJQNJEJGIIO-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=CC=C3Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=CC=C3Cl)O

Origin of Product

United States

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